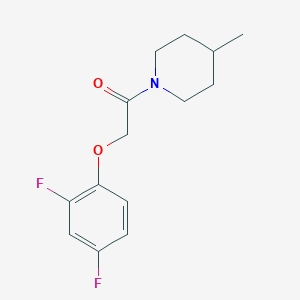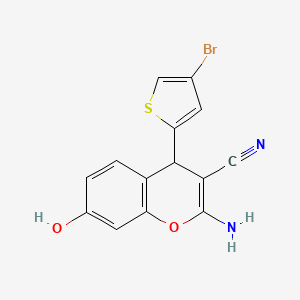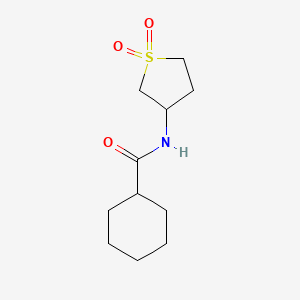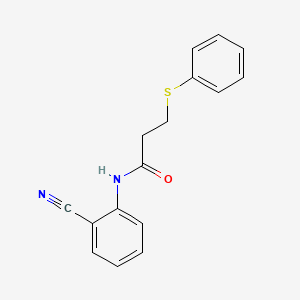![molecular formula C12H17NO2 B5136821 3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione](/img/structure/B5136821.png)
3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with alternating double bonds, which contributes to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable aldehyde or ketone, followed by a series of dehydration and cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione involves its interaction with molecular targets through its conjugated system. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to donate or accept electrons makes it a versatile agent in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione stands out due to its unique conjugated system and reactivity. Similar compounds include:
3-[(2E,4E)-5-(dimethylamino)phenyl]-1-(4-methylphenyl)penta-2,4-dien-1-one: Known for its nonlinear optical properties.
N-[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dienylidene]-N-methylmethanaminium perchlorate: Used in various chemical applications.
Eigenschaften
IUPAC Name |
3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)12(11(2)15)8-6-5-7-9-13(3)4/h5-9H,1-4H3/b6-5+,9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKEBSTCHQOIY-SBIWHPGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CC=CN(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=C/C=C/C=C/N(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
METHYL}AMINO)ACETATE](/img/structure/B5136744.png)

![(2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B5136777.png)
![(5E)-5-[[4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5136796.png)

![11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5136799.png)

![[3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene](/img/structure/B5136811.png)

![1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)
![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5136837.png)
![N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
![6-[3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B5136848.png)
